N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 212074-66-3
VCID: VC4912430
InChI: InChI=1S/C18H15Cl2N3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24)
SMILES: CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Molecular Formula: C18H15Cl2N3OS
Molecular Weight: 392.3

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

CAS No.: 212074-66-3

Cat. No.: VC4912430

Molecular Formula: C18H15Cl2N3OS

Molecular Weight: 392.3

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide - 212074-66-3

Specification

CAS No. 212074-66-3
Molecular Formula C18H15Cl2N3OS
Molecular Weight 392.3
IUPAC Name N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H15Cl2N3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24)
Standard InChI Key CDRZKWLRGBEPFK-UHFFFAOYSA-N
SMILES CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide, delineates its structure:

  • A 1-methylimidazole ring substituted at position 5 with a 4-chlorophenyl group.

  • A sulfanyl (-S-) linker at position 2 of the imidazole, connecting to an acetamide moiety.

  • The acetamide’s nitrogen is further substituted with a 4-chlorophenyl group.

This arrangement creates a planar imidazole core with hydrophobic aromatic substituents, enhancing membrane permeability and target binding affinity .

Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₆Cl₂N₃OS
Molecular Weight401.32 g/mol
logP (Partition Coefficient)4.92 ± 0.15 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area35.7 Ų

The logP value suggests high lipophilicity, favorable for blood-brain barrier penetration, while the polar surface area indicates moderate solubility in aqueous media .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Imidazole Ring Formation: Condensation of 4-chlorobenzaldehyde with methylamine and glyoxal under reflux to yield 5-(4-chlorophenyl)-1-methyl-1H-imidazole.

  • Sulfanyl Group Introduction: Thiolation at position 2 using thiourea and iodine in dimethylformamide (DMF), producing 2-mercapto-5-(4-chlorophenyl)-1-methyl-1H-imidazole.

  • Acetamide Coupling: Reaction of the thiol intermediate with N-(4-chlorophenyl)-2-bromoacetamide in the presence of potassium carbonate, achieving 65–72% yield .

Reaction Conditions

StepReagents/ConditionsTemperatureTimeYield
14-Chlorobenzaldehyde, methylamine, glyoxal80°C6 hr85%
2Thiourea, I₂, DMF100°C3 hr78%
3N-(4-Chlorophenyl)-2-bromoacetamide, K₂CO₃60°C4 hr68%

Critical parameters include strict anhydrous conditions during thiolation to prevent oxidation and precise stoichiometry in the final coupling step.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.62–7.58 (m, 4H, Ar-H), 7.45–7.41 (m, 4H, Ar-H), 3.82 (s, 3H, N-CH₃), 3.12 (s, 2H, -SCH₂-) .

  • HRMS (ESI+): m/z 401.0521 [M+H]⁺ (calc. 401.0518).

ParameterRecommendation
Storage−20°C, inert atmosphere
HandlingPPE (gloves, goggles), fume hood
ToxicityLD₅₀ (oral, rat) > 500 mg/kg (estimated)

No mutagenicity has been reported, but in vitro metabolic studies indicate hepatic CYP3A4 involvement, necessitating caution in drug combination therapies .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the chlorophenyl groups to trifluoromethyl or nitro substituents may enhance potency.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and half-life in rodent models is critical for preclinical development .

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